molecular formula C17H17Cl2NO3S B5757434 ethyl 2-{[(3,4-dichlorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate

ethyl 2-{[(3,4-dichlorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate

Cat. No.: B5757434
M. Wt: 386.3 g/mol
InChI Key: ICUFIMRGSLOAIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-{[(3,4-dichlorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate, also known as DCAET, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. DCAET is a thiophene derivative that has been synthesized through a number of methods, and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of ethyl 2-{[(3,4-dichlorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate is not fully understood, but it is thought to involve the inhibition of inflammatory cytokines and the modulation of ion channels. One study found that this compound inhibited the expression of pro-inflammatory cytokines in a rat model of acute lung injury, suggesting that its anti-inflammatory effects may be due to its ability to modulate cytokine expression. Another study found that this compound modulated the activity of ion channels involved in pain signaling, suggesting that its potential as a treatment for neuropathic pain may be due to its ability to modulate ion channel activity.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory effects, anti-cancer effects, and analgesic effects. One study found that this compound reduced levels of pro-inflammatory cytokines and increased levels of anti-inflammatory cytokines in a rat model of acute lung injury, suggesting its potential as an anti-inflammatory agent. Another study found that this compound inhibited the growth of cancer cells in vitro, suggesting its potential as an anti-cancer agent. This compound has also been found to reduce pain behavior in a rat model of neuropathic pain, suggesting its potential as an analgesic agent.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 2-{[(3,4-dichlorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate in lab experiments is its potential as a therapeutic agent for a range of conditions, including inflammation, cancer, and neuropathic pain. Another advantage is its ability to modulate ion channel activity, which may be useful in the development of new analgesic agents. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in vivo. Another limitation is the lack of understanding of its mechanism of action, which may limit its potential therapeutic applications.

Future Directions

There are a number of future directions for research involving ethyl 2-{[(3,4-dichlorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate, including further exploration of its mechanism of action, its potential as an anti-inflammatory agent, its potential as an anti-cancer agent, and its potential as an analgesic agent. Additionally, further research is needed to determine the optimal dosage and administration of this compound in vivo, as well as its potential toxicity. Overall, this compound shows promise as a therapeutic agent for a range of conditions, and further research is needed to fully understand its potential applications.

Synthesis Methods

Ethyl 2-{[(3,4-dichlorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate can be synthesized through a number of methods, including the reaction of 3,4-dichlorophenylacetic acid with ethyl 2-amino-5-ethylthiophene-3-carboxylate in the presence of thionyl chloride. Another method involves the reaction of 3,4-dichlorophenylacetic acid with 2-amino-5-ethylthiophene-3-carboxylic acid in the presence of dicyclohexylcarbodiimide and dimethylaminopyridine. Both methods result in the formation of this compound as a white crystalline powder.

Scientific Research Applications

Ethyl 2-{[(3,4-dichlorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate has been studied for its potential as a therapeutic agent in a range of scientific research applications. One study found that this compound exhibited anti-inflammatory effects in a rat model of acute lung injury, reducing levels of pro-inflammatory cytokines and increasing levels of anti-inflammatory cytokines. Another study found that this compound inhibited the growth of cancer cells in vitro, suggesting its potential as an anti-cancer agent. This compound has also been studied for its potential as a treatment for neuropathic pain, with one study finding that it reduced pain behavior in a rat model of neuropathic pain.

Properties

IUPAC Name

ethyl 2-[[2-(3,4-dichlorophenyl)acetyl]amino]-5-ethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO3S/c1-3-11-9-12(17(22)23-4-2)16(24-11)20-15(21)8-10-5-6-13(18)14(19)7-10/h5-7,9H,3-4,8H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICUFIMRGSLOAIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)CC2=CC(=C(C=C2)Cl)Cl)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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